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Compound of Interest

Compound Name:
(1H-Pyrazolo[3,4-B]pyridin-5-

YL)boronic acid

Cat. No.: B1378953 Get Quote

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry.[1][2] This

designation is reserved for molecular frameworks that can bind to multiple, distinct biological

targets, thereby serving as a foundational structure for a wide array of therapeutic agents.[3]

The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment,

ideal for forming critical hydrogen bonds and other non-covalent interactions within the active

sites of enzymes, particularly kinases.

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid emerges as a key reagent for introducing this

valuable scaffold into target molecules. Its boronic acid moiety is primed for one of the most

powerful and versatile reactions in modern organic synthesis: the Suzuki-Miyaura cross-

coupling.[1][4] This allows for the precise and efficient formation of a carbon-carbon bond,

linking the pyrazolopyridine core to other aromatic or heteroaromatic systems. This capability is

central to the modular "building block" approach that dominates contemporary drug discovery

programs, enabling the rapid synthesis of diverse compound libraries for screening and

optimization.[1][5] This guide will focus on the practical data, application, and handling of this

specific boronic acid, providing the necessary insights for its successful deployment in a

research setting.

Core Compound Identification and Physicochemical
Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1378953?utm_src=pdf-interest
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra07104g
https://www.mdpi.com/1420-3049/27/7/2237
https://pubmed.ncbi.nlm.nih.gov/35408636/
https://www.benchchem.com/product/b1378953?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra07104g
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra07104g
https://www.researchgate.net/publication/328222159_Synthesis_of_36-diaryl-1_H_-pyrazolo34-_b_pyridines_via_one-pot_sequential_Suzuki-Miyaura_coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precise identification is paramount in chemical synthesis. The specific isomer and its properties

dictate its reactivity and handling requirements.

Property Value Source(s)

Chemical Name
(1H-Pyrazolo[3,4-b]pyridin-5-

yl)boronic acid
[6][7]

CAS Number 1417985-25-1 [6][7]

Molecular Formula C₆H₆BN₃O₂ [7]

Molecular Weight 162.94 g/mol [7]

Appearance
Off-white to light yellow solid

(typical)
Supplier Data

Storage
Sealed in dry, Room

Temperature or Freezer
[7][8]

Molecular Structure Diagram

Caption: Chemical structure of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid.

Core Application: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling
The primary utility of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid is its role as a nucleophilic

partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction has

become indispensable in pharmaceutical research for its reliability, mild conditions, and

tolerance of a wide range of functional groups.[4]

The reaction facilitates the formation of a C(sp²)–C(sp²) bond between the pyrazolopyridine

core (from the boronic acid) and an aryl or heteroaryl halide/triflate. This strategy has been

successfully employed in the synthesis of potent kinase inhibitors, including those targeting

TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs).[9][10]
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Understanding the "why" behind the protocol is crucial for troubleshooting and adaptation. The

catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

electrophilic partner (e.g., an aryl bromide). This is often the rate-limiting step.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the

pyrazolopyridine moiety) to the palladium center, displacing the halide. The choice of base

(e.g., K₂CO₃, Cs₂CO₃) is critical; it must be strong enough to form the reactive boronate

species without degrading the starting materials.

Reductive Elimination: The two organic partners on the palladium center couple and are

expelled, forming the final product and regenerating the Pd(0) catalyst.

Representative Experimental Protocol: Synthesis of a
Kinase Inhibitor Precursor
The following protocol is a representative example adapted from methodologies used in the

synthesis of pyrazolopyridine-based kinase inhibitors.[1][5][11] This procedure is intended for

instructional purposes and must be adapted and optimized for specific substrates and scales.

Objective: To couple (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid with a substituted aryl

bromide.

Materials:

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid (1.2 equivalents)

Substituted Aryl Bromide (1.0 equivalent)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

Potassium Carbonate (K₂CO₃) (3.0 equivalents), finely ground

1,4-Dioxane (solvent)

Water (co-solvent)
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Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Methodology:

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a

magnetic stir bar, add the substituted aryl bromide (1.0 eq), (1H-Pyrazolo[3,4-b]pyridin-5-
yl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

Scientist's Insight: Using a slight excess of the boronic acid (1.1-1.5 eq) is standard

practice. It helps drive the reaction to completion and compensates for any potential

protodeboronation (hydrolysis of the C-B bond), a common side reaction with boronic

acids.[12] The palladium catalyst is chosen for its robustness and efficiency in coupling

heteroaromatic systems.

Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and

backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

Scientist's Insight: This step is non-negotiable. The active Pd(0) species in the catalytic

cycle is highly sensitive to oxygen and will be deactivated through oxidation, halting the

reaction.

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via

syringe. The reaction mixture should be a suspension.

Scientist's Insight: The solvent system is critical. Dioxane is an excellent solvent for the

organic components, while water is necessary to dissolve the inorganic base and facilitate

the transmetalation step. Degassing the solvents (e.g., by sparging with argon or freeze-

pump-thaw cycles) is another crucial measure to exclude oxygen.

Heating and Reaction Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C or

heat in a microwave reactor. Monitor the reaction progress by TLC or LC-MS until the

starting aryl bromide is consumed (typically 2-16 hours).

Scientist's Insight: Microwave heating can dramatically reduce reaction times from hours

to minutes, a significant advantage for rapid library synthesis.[11]
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Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with

ethyl acetate and water. c. Separate the organic layer. Wash with water, then brine. d. Dry

the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure. e. Purify the crude residue by column chromatography on silica gel to

yield the desired product.
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1. Reaction Setup

2. Reaction Execution

3. Isolation & Purification

Combine Reactants:
- Aryl Halide (Ar-X)

- Boronic Acid (R-B(OH)2)
- Pd Catalyst

- Base (e.g., K2CO3)

Evacuate & Backfill
with Inert Gas (N2/Ar)

Add Degassed
Solvents (Dioxane/H2O)

Heat to 80-100 °C
(or Microwave)

Monitor by LC-MS/TLC
(2-16 hours)

Cool & Dilute
(EtOAc/Water)

Wash Organic Layer
(Water, Brine)

Dry (Na2SO4) & Concentrate

Column Chromatography

Final Product
(Ar-R)

Click to download full resolution via product page

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
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Applications in Drug Discovery: A Focus on Kinase
Inhibition
The pyrazolo[3,4-b]pyridine scaffold, readily incorporated via its boronic acid derivative, is a

validated pharmacophore for kinase inhibitors. Kinases are a class of enzymes that play a

central role in cell signaling, and their dysregulation is a hallmark of many cancers and

inflammatory diseases.

TBK1 Inhibition: Researchers have designed and synthesized 1H-pyrazolo[3,4-b]pyridine

derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate

immunity signaling pathways.[9][13] The pyrazolopyridine core often serves as the "hinge-

binding" motif, forming critical hydrogen bonds in the ATP-binding pocket of the kinase. The

Suzuki coupling allows for the installation of various aryl groups that can extend into other

regions of the active site to enhance potency and selectivity.

FGFR Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent

and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important

targets in oncology.[10] In these molecules, the pyrazolopyridine core is attached to a

substituted phenyl ring via the bond formed in a Suzuki coupling reaction. This modular

synthesis allowed for extensive Structure-Activity Relationship (SAR) studies, leading to the

identification of compounds with significant in vivo antitumor activity.

Role as a Building Block in Kinase Inhibitors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9132415/
https://pubmed.ncbi.nlm.nih.gov/35587686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4904267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(1H-Pyrazolo[3,4-b]pyridin-5-yl)
boronic acid

Suzuki-Miyaura
Coupling

Substituted
Aryl Halide

Core Kinase Inhibitor Scaffold

Forms Key C-C Bond

Further
Functionalization (SAR)

Potent & Selective
Kinase Inhibitor

Optimization

Click to download full resolution via product page

Caption: Logical flow from building blocks to a final drug candidate.

Safety, Handling, and Storage
As with all laboratory reagents, adherence to strict safety protocols is mandatory. Boronic acids

as a class require careful handling.

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves.[8][14]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[14][15][16] Avoid contact with skin and eyes. Wash hands thoroughly after

handling. Boronic acids can be irritants.[8]
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Storage: Store in a tightly sealed container in a cool, dry place.[7][16] Some boronic acids

are sensitive to moisture and can undergo dehydration to form boroxines. Storing under an

inert atmosphere is good practice for long-term stability.

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and

place it in a sealed container for disposal.[14][16]

Conclusion
(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS: 1417985-25-1) is more than just a

chemical reagent; it is a strategic tool for the efficient synthesis of complex molecules with high

therapeutic potential. Its value lies in its direct utility in the robust and versatile Suzuki-Miyaura

cross-coupling reaction, enabling the seamless incorporation of the medicinally-proven

pyrazolo[3,4-b]pyridine scaffold. For researchers in drug discovery, a thorough understanding

of its properties, reaction mechanisms, and handling requirements is essential for leveraging its

full potential in the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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